molecular formula C10H14N2O B1521591 3-[(3-Methylphenyl)amino]propanamide CAS No. 1060675-80-0

3-[(3-Methylphenyl)amino]propanamide

Cat. No.: B1521591
CAS No.: 1060675-80-0
M. Wt: 178.23 g/mol
InChI Key: AVBQFUYWQXFIFZ-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)amino]propanamide is a chemical compound with the molecular formula C11H14N2O. It is a derivative of aniline and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl ring with a methyl group at the meta position and an amino group attached to a propanamide moiety.

Synthetic Routes and Reaction Conditions:

  • Amination Reaction: The compound can be synthesized through the amination of 3-methylbenzene-1-carboxamide with an appropriate amine source under controlled conditions.

  • Reductive Amination: Another method involves the reductive amination of 3-methylbenzene-1-carboxylic acid with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale amination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the amino or amide groups, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Primary amines and alcohols.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

3-[(3-Methylphenyl)amino]propanamide has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound serves as a building block for the development of bioactive molecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(3-Methylphenyl)amino]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-[(2-Methylphenyl)amino]propanamide: Similar structure but with the methyl group at the ortho position.

  • 3-[(4-Methylphenyl)amino]propanamide: Similar structure but with the methyl group at the para position.

  • 3-Phenylamino]propanamide: Lacks the methyl group on the phenyl ring.

Uniqueness: 3-[(3-Methylphenyl)amino]propanamide is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(3-methylanilino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)12-6-5-10(11)13/h2-4,7,12H,5-6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBQFUYWQXFIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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